5-Chloro-2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one
Description
5-Chloro-2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound featuring a thiazolone core substituted at position 5 with a chlorine atom and at position 2 with a (2,3-dihydrobenzofuran-5-yl)methyl group. Its molecular formula is C₁₃H₁₁ClNO₂S, and it is identified by CAS number 918107-66-1 .
Properties
IUPAC Name |
5-chloro-2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1,2-thiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-6-12(15)14(17-11)7-8-1-2-10-9(5-8)3-4-16-10/h1-2,5-6H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLWOVYZLRTZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3C(=O)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580946 | |
| Record name | 5-Chloro-2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918107-66-1 | |
| Record name | 5-Chloro-2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Chloro-2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and supporting research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C10H11ClNOS
- Molecular Weight : 214.71 g/mol
- CAS Number : 81077-73-8
Antitumor Activity
Research has indicated that thiazole derivatives, including those with benzofuran moieties, exhibit significant anticancer properties. Studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds related to thiazole structures have demonstrated IC50 values ranging from 1.61 to 23.30 µg/mL against different tumor cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. A related compound was found to act as a histamine H4 receptor (H4R) antagonist, which plays a crucial role in inflammatory processes. In studies on mice with DSS-induced colitis, treatment with the H4R antagonist derived from this compound led to:
- Reduction in Inflammatory Markers : Significant decreases in levels of PGE2, COX-2, IL-6, NF-kB, and STAT3 were observed, suggesting a strong anti-inflammatory effect .
The mechanisms through which this compound exerts its biological effects include:
- Cytotoxicity : Interaction with cellular pathways leading to apoptosis in cancer cells.
- Inflammatory Pathway Modulation : Inhibition of H4R signaling pathways reduces inflammatory responses.
- Antimicrobial Mechanisms : Disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Studies
-
Histamine H4 Receptor Antagonism
- Recent studies have identified 5-Chloro-2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one as a promising antagonist of the histamine H4 receptor (H4R). This receptor plays a crucial role in inflammatory processes, making it a target for treating conditions like ulcerative colitis and asthma .
- In a study involving DSS-induced colitis in mice, the compound demonstrated significant anti-inflammatory effects by reducing levels of inflammatory markers such as PGE2, COX-2, IL-6, NF-κB, and STAT3 .
- Potential for Allergic Conditions
Synthesis and Derivatives
The synthesis of derivatives of this compound has been explored to enhance its pharmacological properties. For instance:
- N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)-2-acetamide derivatives have been synthesized to evaluate their activity against various biological targets. These derivatives aim to improve specificity and reduce side effects associated with the parent compound .
Case Study 1: Ulcerative Colitis Model
In a controlled experiment, male BALB/c mice were treated with the compound daily for one week following DSS administration. Key findings included:
- Significant reduction in body weight loss compared to untreated controls.
- Histopathological analysis revealed reduced edema and neutrophilic infiltration in treated groups .
Case Study 2: Allergic Response Mitigation
In another study focusing on allergic responses, the compound was administered to murine models subjected to allergen exposure. Results indicated:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thiazolone Family
Thiazolone derivatives are widely studied for antimicrobial, antifungal, and industrial applications. Below is a comparative analysis with key analogues:
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]-1,2-thiazol-3(2H)-one, and what analytical techniques are critical for confirming its structure?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. For example, analogous compounds (e.g., benzoxazole derivatives) are synthesized via reactions between substituted imidazoles and aldehydes under reflux conditions . Key steps include:
- Condensation : Reacting a benzofuran-methyl precursor with a chlorinated thiazolone intermediate under catalytic acid/base conditions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolation.
Analytical Techniques : - NMR Spectroscopy : ¹H/¹³C NMR (e.g., resolving diastereotopic protons in the dihydrobenzofuran moiety) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns for chlorine .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous triazolone derivatives .
Q. What in vitro models are suitable for initial assessment of this compound’s biological activity?
Methodological Answer: Prioritize enzyme- or cell-based assays aligned with hypothesized targets (e.g., antimicrobial or anti-inflammatory activity). For example:
- Antibacterial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, following protocols similar to benzoxazole derivatives .
- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .
- Mechanistic Probes : Combine with fluorescence-based enzymatic assays (e.g., protease inhibition) to identify potential targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data observed during the characterization of this compound?
Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or MS adducts) require systematic validation:
- Comparative Analysis : Cross-reference with spectral databases (e.g., ChemIDplus ) for analogous structures.
- Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in the dihydrobenzofuran and thiazolone moieties .
- Isotopic Labeling : Introduce deuterated analogs to confirm proton assignments in complex splitting patterns .
- Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
Q. What strategies optimize the yield of this compound under varying catalytic conditions?
Methodological Answer: Optimization requires a factorial design approach:
- Variable Screening : Test catalysts (e.g., p-TsOH vs. AlCl₃), solvents (polar aprotic vs. ethers), and temperatures (reflux vs. microwave-assisted) .
- Response Surface Methodology (RSM) : Use software (e.g., Design-Expert) to model interactions between variables and identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to pinpoint side reactions (e.g., hydrolysis of the thiazolone ring) .
Q. How should researchers integrate existing pharmacological theories into studying this compound’s mechanism of action?
Methodological Answer: Align hypotheses with established frameworks:
- Receptor-Ligand Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase or bacterial topoisomerases, based on structural analogs .
- Pathway Analysis : Link bioactivity data (e.g., gene expression profiles) to pathways like NF-κB or oxidative stress response using tools like KEGG .
- Theoretical Scaffolding : Ground mechanistic studies in concepts like structure-activity relationships (SAR) or pharmacophore models derived from benzofuran-thiazole hybrids .
Q. What experimental designs are recommended for assessing the compound’s environmental fate and ecotoxicological impact?
Methodological Answer: Adopt tiered approaches as in long-term ecological studies :
- Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis rates under varying pH/temperature .
- Biotic Degradation : Use OECD 301B guidelines to test biodegradability in activated sludge.
- Ecotoxicology : Acute toxicity assays on Daphnia magna and algal models (Raphidocelis subcapitata), with EC₅₀ calculations .
Q. Notes
- Avoid abbreviated nomenclature; use full chemical names (e.g., "dihydrobenzofuran" instead of "DHBF").
- For synthesis troubleshooting, cross-validate spectral data with public databases (e.g., EPA DSSTox ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
